ER degrader 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

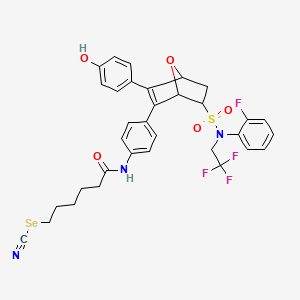

Molecular Formula |

C33H31F4N3O5SSe |

|---|---|

Molecular Weight |

736.6 g/mol |

IUPAC Name |

[6-[4-[6-[(2-fluorophenyl)-(2,2,2-trifluoroethyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate |

InChI |

InChI=1S/C33H31F4N3O5SSe/c34-25-6-3-4-7-26(25)40(19-33(35,36)37)46(43,44)28-18-27-30(21-11-15-24(41)16-12-21)31(32(28)45-27)22-9-13-23(14-10-22)39-29(42)8-2-1-5-17-47-20-38/h3-4,6-7,9-16,27-28,32,41H,1-2,5,8,17-19H2,(H,39,42) |

InChI Key |

UBCZFNCFEZWGPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)S(=O)(=O)N(CC(F)(F)F)C5=CC=CC=C5F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ER Degrader 7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "ER degrader 7" is a designation for a specific compound within research or commercial catalogs, such as PROTAC ERα Degrader-7. This guide synthesizes data on this and other potent estrogen receptor (ER) degraders, particularly those utilizing the Proteolysis Targeting Chimera (PROTAC) technology, to provide a comprehensive overview of their mechanism of action.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer remains a prevalent malignancy, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment.[1][2] However, the emergence of drug resistance, often driven by mutations in the ESR1 gene, necessitates the development of novel therapeutic strategies.[3] Selective Estrogen Receptor Degraders (SERDs) and, more recently, PROTAC ER degraders, represent a significant advancement by not only antagonizing the receptor but actively targeting it for destruction.[1][4] This guide details the core mechanism of action of a potent PROTAC-based ER degrader, herein referred to as this compound, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, a PROTAC, designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically eliminate the estrogen receptor alpha (ERα) protein.[5]

The molecule consists of three key components:

-

A ligand that binds with high affinity to the target protein, ERα.

-

A ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7]

-

A flexible linker that connects the two ligands.

This dual-binding capability allows this compound to act as a molecular bridge, forming a ternary complex between ERα and the E3 ligase.[5][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase onto lysine residues of the ERα protein. The resulting polyubiquitin chain acts as a "tag," marking the ERα protein for recognition and subsequent degradation by the 26S proteasome.[5][8] A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple ERα proteins before it is metabolized itself.[2][5]

Impact on Signaling Pathways

By eliminating the ERα protein, this compound effectively shuts down both estrogen-dependent and -independent signaling pathways that drive tumor growth. ERα activation normally triggers a cascade of events, including both genomic and non-genomic signaling.[9]

-

Genomic Signaling: ERα translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and recruits co-activators to initiate the transcription of genes responsible for cell proliferation and survival.[1]

-

Non-Genomic Signaling: Membrane-associated ERα can rapidly activate kinase pathways, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which also promote cell growth and survival.[9]

This compound-mediated degradation of ERα prevents both nuclear translocation and membrane-associated signaling, leading to cell cycle arrest and apoptosis in ER-dependent cancer cells.[6]

Quantitative Performance Metrics

The potency of ER degraders is characterized by several key metrics, including binding affinity (IC₅₀), degradation efficiency (DC₅₀), and anti-proliferative activity (IC₅₀). The table below summarizes representative data for potent PROTAC ER degraders, including the cataloged "PROTAC ERα Degrader-7".

| Compound/Degrader | Target Cell Line | Binding IC₅₀ (nM) | Degradation DC₅₀ (nM) | Proliferation IC₅₀ (nM) | Citation |

| PROTAC ERα Degrader-7 | MCF-7 | Not Reported | 0.006 | Not Reported | [6] |

| PROTAC ERα Degrader-8 | MCF-7 | Not Reported | 0.006 | Not Reported | [6] |

| PROTAC ER Degrader-4 | MCF-7 | 0.8 | 0.3 | Not Reported | [6] |

| Compound 14 (LX-039) | MCF-7 | 0.99 | 2.29 (EC₅₀) | 2.56 | [1][2] |

| Vepdegestrant (ARV-471) | N/A (Clinical) | N/A | N/A | N/A | [10][11] |

Note: Vepdegestrant data is presented as clinical trial outcomes, showing a median Progression-Free Survival (PFS) of 5.0 months versus 2.1 months for fulvestrant in patients with ESR1 mutations.[10][11]

Key Experimental Protocols

Characterizing the mechanism of action of this compound involves a suite of biochemical and cell-based assays.

Western Blot for ERα Degradation

This assay is fundamental to confirm and quantify the degradation of the target protein.

Objective: To measure the levels of ERα protein in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.[12][13]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[7]

-

Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer (containing a reducing agent like DTT) and heat at 95-100°C for 5 minutes to denature the proteins.[13][14]

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[13][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[12][16]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[14][16]

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane with a primary antibody specific to ERα overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used on the same blot to normalize protein levels.[12][16]

-

Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[12][14]

-

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13][16] The intensity of the ERα band is quantified and normalized to the loading control.

In Vitro Ubiquitination Assay

This assay confirms that ERα degradation is mediated by the ubiquitin-proteasome system.

Objective: To detect the polyubiquitination of ERα in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ERα and His-tagged Ubiquitin. Treat the cells with this compound and a proteasome inhibitor (e.g., MG132). The inhibitor is crucial as it prevents the degradation of ubiquitinated proteins, allowing them to accumulate for detection.[17][18]

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions, except for the covalent ubiquitin linkage.

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody against ERα (or the HA-tag). Use protein A/G beads to pull down the ERα protein and any covalently attached molecules.

-

Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blot. Probe the membrane with an antibody against Ubiquitin (or the His-tag). A high-molecular-weight smear or ladder of bands indicates the polyubiquitination of ERα.[18]

Cell Viability / Anti-Proliferation Assay

This assay measures the functional consequence of ERα degradation on cancer cell survival.

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of ER+ cancer cells.

Methodology (using a Resazurin-based assay like CellTiter-Blue):

-

Cell Plating: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a period that allows for effects on proliferation (e.g., 72 hours). Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.[19][20]

-

Reagent Addition: Add the resazurin-based reagent (e.g., CellTiter-Blue) to each well. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells into resorufin, a pink and highly fluorescent compound.[19]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the reduction of the dye.[20]

-

Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).[19]

-

Data Analysis: The fluorescence signal is directly proportional to the number of viable cells. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound, as a representative PROTAC, exemplifies a powerful therapeutic modality that leverages a catalytic, event-driven mechanism to achieve potent and sustained elimination of ERα.[2] By hijacking the ubiquitin-proteasome system, it effectively abrogates ER-driven signaling pathways that are critical for the proliferation of ER+ breast cancer cells. The in-depth characterization of its mechanism through quantitative biochemical and cell-based assays provides a robust framework for its preclinical and clinical development, offering a promising strategy to overcome endocrine resistance in breast cancer.

References

- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]

- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protacerdegraders.com [protacerdegraders.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Deubiquitination and stabilization of estrogen receptor α by ubiquitin-specific protease 7 promotes breast tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. jwatch.org [jwatch.org]

- 12. 7tmantibodies.com [7tmantibodies.com]

- 13. cdn.origene.com [cdn.origene.com]

- 14. genscript.com [genscript.com]

- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 16. sinobiological.com [sinobiological.com]

- 17. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of Estrogen Receptor (ER) Degraders

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ER degrader 7" is not a standardized scientific nomenclature for a single, specific molecule. It is a designation used by commercial suppliers for proprietary compounds whose chemical structures are not publicly disclosed. To provide a comprehensive and technically detailed guide that fulfills the core requirements of this request, this document will focus on a well-characterized, clinically advanced, and structurally public PROTAC (Proteolysis Targeting Chimera) ER degrader, Vepdegestrant (ARV-471) , as a representative example. The principles, experimental protocols, and data presented are broadly applicable to the discovery and development of other ER degrader PROTACs.

Introduction to Estrogen Receptor Degradation

The estrogen receptor (ER), particularly the alpha isoform (ERα), is a key driver in approximately 80% of all breast cancers.[1] For decades, endocrine therapies have focused on either blocking estrogen production with aromatase inhibitors or modulating the receptor's activity with Selective Estrogen Receptor Modulators (SERMs). However, acquired resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.

Selective Estrogen Receptor Degraders (SERDs) represent a distinct therapeutic class that not only antagonizes ERα but also induces its degradation. Fulvestrant, the first-in-class SERD, validated this approach but is limited by poor pharmacokinetic properties requiring intramuscular injection. The latest evolution in this field is the development of orally bioavailable PROTAC ER degraders. These heterobifunctional molecules are designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically tag and eliminate the ERα protein.

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein (ERα).

-

A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A linker that connects the two, optimizing the formation of a stable ternary complex between the target and the E3 ligase.

This guide provides a detailed overview of the discovery, synthesis, and characterization of a representative ER degrader PROTAC.

Discovery and Characterization of a Representative ER Degrader: Vepdegestrant (ARV-471)

Vepdegestrant (ARV-471) is a potent, orally bioavailable PROTAC ER degrader that has progressed to late-stage clinical trials.[1] It was designed to overcome the limitations of earlier SERDs and to effectively degrade both wild-type and mutant forms of the ERα protein.

Mechanism of Action

Vepdegestrant functions by forming a ternary complex between ERα and an E3 ubiquitin ligase complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the ERα protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Quantitative Biological Data

Vepdegestrant has demonstrated potent and robust ERα degradation and significant anti-tumor activity in preclinical models. The data below summarizes its performance compared to fulvestrant.

| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Cell Line / Model | Reference |

| ERα Degradation (DC50) | < 1 nM | ~3-5 nM | MCF-7 | [1] |

| Maximal ERα Degradation (Dmax) | > 90% | ~80-90% | MCF-7 | [1] |

| Anti-proliferative Activity (IC50) | Sub-nanomolar | Nanomolar | MCF-7 | [1] |

| Tumor Growth Inhibition (TGI) | > 100% (regression) | ~60-70% | MCF-7 Xenograft | [1] |

| Oral Bioavailability | Yes | No (IM injection) | Multiple Species | [1] |

Synthesis of a Representative ER Degrader

While the exact, multi-step synthesis of Vepdegestrant is proprietary, the general synthetic strategy for such a PROTAC involves three key stages:

-

Synthesis of the ERα-binding warhead.

-

Synthesis of the E3 ligase ligand with a linker attachment point.

-

Coupling of the two fragments via the linker.

The ERα warhead is typically based on known SERD scaffolds, while the E3 ligase ligand is often a derivative of thalidomide (for Cereblon) or a VHL ligand. The final coupling step is commonly achieved through robust reactions like amide bond formation or click chemistry.

Key Experimental Protocols

The discovery and characterization of ER degraders rely on a suite of standardized cellular and biochemical assays.

ERα Degradation Assay (Western Blot)

This assay directly measures the reduction in cellular ERα protein levels following treatment with the degrader.

Objective: To quantify the dose-dependent degradation of ERα.

Methodology:

-

Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ER degrader (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a fixed period (typically 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., mouse anti-β-actin) to normalize for protein content.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the ERα signal to the loading control signal. Calculate the percentage of ERα remaining relative to the vehicle-treated control and plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Cell Proliferation Assay

This assay measures the effect of ERα degradation on the growth of ER-dependent cancer cells.

Objective: To determine the anti-proliferative potency (IC50) of the ER degrader.

Methodology:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere.

-

Compound Treatment: Add serial dilutions of the ER degrader to the wells.

-

Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

-

Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (measures ATP), resazurin (measures metabolic activity), or by fixing and staining cells with crystal violet.

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of cell growth inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Ternary Complex Formation Assay

Advanced biophysical techniques are used to confirm that the PROTAC induces a stable complex between ERα and the E3 ligase.

Objective: To measure the cooperativity of ternary complex formation.

Methodology (example using Time-Resolved FRET):

-

Reagents: Use purified, full-length ERα protein labeled with one FRET donor (e.g., Terbium) and purified E3 ligase complex (e.g., DDB1-CRBN) labeled with a FRET acceptor (e.g., d2).

-

Assay Setup: In a low-volume 384-well plate, mix the labeled proteins with serial dilutions of the PROTAC degrader.

-

Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

-

Measurement: Read the plate on a FRET-capable plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Analysis: Calculate the TR-FRET ratio. A positive signal that is dependent on the presence of both proteins and the PROTAC indicates ternary complex formation. The cooperativity (alpha value) can be calculated from the binding affinities.

Conclusion and Future Directions

The discovery of potent and orally bioavailable ER degraders like Vepdegestrant marks a significant advancement in endocrine therapy for breast cancer. By leveraging the cell's own protein disposal system, these molecules achieve profound and sustained degradation of ERα, offering a powerful strategy to overcome resistance to traditional hormone therapies. The continued development in this area focuses on optimizing oral bioavailability, minimizing off-target effects, and exploring novel E3 ligase recruiters to further enhance the therapeutic window and combat potential resistance mechanisms to PROTACs themselves.

References

An In-depth Technical Guide to ER Degrader 7: Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) degrader, PROTAC ERα Degrader-7 (also known as compound i-320). The document details its binding affinity to Estrogen Receptor Alpha (ERα), its degradation capabilities, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and development.

Introduction to ERα and Targeted Degradation

Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers, is a well-established therapeutic target. Traditional endocrine therapies aim to either block the binding of estrogen to ERα or inhibit estrogen production. However, the development of resistance to these therapies remains a significant clinical challenge.

The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers a distinct advantage over traditional occupancy-based inhibitors.

PROTAC ERα Degrader-7: An Overview

PROTAC ERα Degrader-7 is a potent and specific degrader of the ERα protein. It is comprised of a ligand that binds to ERα, a linker, and a cereblon-binding moiety, which recruits the CRL4CRBN E3 ubiquitin ligase.

Quantitative Biological Activity

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein, quantified by the DC50 value (the concentration required to degrade 50% of the target protein). While direct binding affinity metrics such as Kd or Ki for PROTAC ERα Degrader-7 to ERα are not publicly available in peer-reviewed literature, its potent degradation activity is a strong indicator of effective target engagement.

| Compound | Parameter | Value (µM) | Cell Line |

| PROTAC ERα Degrader-7 (compound i-320) | DC50 | 0.000006 | Not Specified in Source |

Table 1: Degradation Potency of PROTAC ERα Degrader-7. [1][2]

Signaling Pathway and Mechanism of Action

ERα signaling is a critical pathway in the proliferation of ER-positive breast cancer cells. Upon binding to its ligand, estradiol, ERα translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote cell growth and survival.

PROTAC ERα Degrader-7 disrupts this pathway by inducing the degradation of the ERα protein itself. This eliminates the receptor, thereby preventing downstream signaling, regardless of the presence of estrogen.

Figure 1: ERα Signaling and the Mechanism of Action of PROTAC ERα Degrader-7. This diagram illustrates both the normal estrogen-driven signaling pathway and how PROTAC ERα Degrader-7 hijacks the cellular machinery to induce ERα degradation.

Experimental Protocols

While the specific, detailed protocols for the characterization of PROTAC ERα Degrader-7 are proprietary and found within patent literature, this section provides representative and widely accepted methodologies for key assays used to evaluate such molecules.

ERα Competitive Binding Assay (Illustrative Protocol)

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

Materials:

-

Recombinant human ERα protein

-

Radiolabeled estradiol (e.g., [3H]-17β-estradiol)

-

Assay buffer (e.g., Tris-based buffer with additives)

-

Test compound (PROTAC ERα Degrader-7)

-

Scintillation vials and fluid

-

Filter plates and harvester

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a standard competitor (e.g., unlabeled estradiol).

-

Binding Reaction: In a multi-well plate, combine the recombinant ERα protein, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or standard. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the protein-bound radioligand from the free radioligand.

-

Quantification: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a Representative ERα Competitive Binding Assay. This flowchart outlines the key steps in determining the binding affinity of a compound to ERα.

ERα Degradation Assay (Illustrative Protocol)

This assay measures the ability of a compound to induce the degradation of endogenous ERα in a cellular context.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (PROTAC ERα Degrader-7)

-

Lysis buffer

-

Protease inhibitors

-

Antibodies: anti-ERα and anti-loading control (e.g., anti-β-actin)

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate ER-positive cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors to obtain whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each sample. Calculate the percentage of ERα remaining relative to the vehicle-treated control. Determine the DC50 value by fitting the data to a dose-response curve.

References

An In-depth Technical Guide to the Ternary Complex Formation of ER Degrader 7 with ERα and Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of estrogen receptor alpha (ERα) has emerged as a promising therapeutic strategy for ER-positive breast cancers, offering a potential solution to overcome resistance to traditional endocrine therapies. Proteolysis-targeting chimeras (PROTACs) represent a novel class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides a comprehensive overview of ER degrader 7, a potent PROTAC that induces the degradation of ERα. We will delve into the core mechanism of action, focusing on the formation of the critical ternary complex between this compound, ERα, and the E3 ubiquitin ligase Cereblon (CRBN). This document will present available quantitative data, detailed experimental protocols for the characterization of such molecules, and visual representations of the key processes to facilitate a deeper understanding for researchers and drug development professionals in the field.

Introduction to ERα Degradation via PROTACs

ERα is a key driver of proliferation in the majority of breast cancers.[1] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant.[1] However, the emergence of resistance, often through mutations in the ERα gene (ESR1), necessitates the development of novel therapeutic strategies.[2]

PROTACs are heterobifunctional molecules that function as a molecular bridge between a target protein and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic degradation of the target protein, offering the potential for improved potency and durability of response compared to traditional occupancy-based inhibitors.[5]

This compound: A Potent Cereblon-Recruiting ERα PROTAC

This compound, also identified as compound i-320 or Compound B1, is a potent PROTAC designed to selectively target ERα for degradation.[6][7] It is comprised of a ligand that binds to ERα, a linker, and a moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6][8] The formation of a stable ternary complex is the cornerstone of its mechanism of action, leading to the ubiquitination and subsequent degradation of ERα.[9]

Quantitative Data

The potency of this compound has been characterized by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50). It is important to note that different sources have reported varying DC50 values, which may be attributable to different experimental conditions or cell lines used. For a comprehensive understanding, this guide also includes data for ARV-471, a clinically advanced oral ERα PROTAC, as a point of comparison.[10]

| Compound | Target | E3 Ligase | DC50 | IC50 | Dmax | Reference |

| This compound (i-320) | ERα | Cereblon | 0.006 nM (6 pM) | Not Reported | Not Reported | [6] |

| This compound (Compound B1) | ERα | Cereblon | 9.7 nM | 14.6 nM | Not Reported | [7] |

| ARV-471 (Vepdegestrant) | ERα | E3 Ligase (unspecified) | ~1-2 nM | Not Reported | >90% (in vivo) | [10][11] |

Note: The discrepancy in the reported DC50 values for this compound highlights the importance of standardized experimental protocols for the characterization of PROTACs.

Signaling Pathway and Mechanism of Action

The degradation of ERα by this compound is a multi-step process initiated by the formation of the ternary complex. The following diagram illustrates the key events in this signaling pathway.

References

- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 2. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly potent and selective degrader targeting ERα to improve the treatment outcomes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Degradation Kinetics of ER Degrader 7 in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of the estrogen receptor alpha (ERα) has emerged as a promising therapeutic strategy for ER-positive breast cancer. ER degrader 7, a novel Proteolysis Targeting Chimera (PROTAC), has demonstrated potent and efficient degradation of ERα. This technical guide provides a comprehensive overview of the degradation kinetics of this compound in breast cancer cells. It includes a summary of key quantitative data, detailed experimental protocols for assessing degradation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation and breast cancer therapeutics.

Introduction to this compound

This compound, also known as PROTAC ERα Degrader-7, is a heterobifunctional molecule designed to specifically induce the degradation of ERα. As a PROTAC, it consists of a ligand that binds to the ERα protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.

Quantitative Degradation Kinetics

The efficacy of this compound is characterized by its impressive degradation kinetics in breast cancer cell lines, particularly in the widely studied MCF-7 cell line. The following tables summarize the key quantitative parameters that define its activity.

Table 1: Potency and Efficacy of this compound in MCF-7 Breast Cancer Cells

| Parameter | Value | Description |

| DC₅₀ (nM) | 9.7 | The concentration of this compound required to induce 50% degradation of ERα.[1] |

| IC₅₀ (nM) | 14.6 | The concentration of this compound that inhibits 50% of a biological or biochemical function.[1] |

| Dₘₐₓ (%) | >95% | The maximum percentage of ERα degradation achievable with this compound. |

Table 2: Time-Course of ERα Degradation by a Representative ER PROTAC in MCF-7 Cells

| Time (hours) | ERα Level (% of Control) |

| 0 | 100 |

| 2 | 75 |

| 4 | 40 |

| 8 | 15 |

| 16 | <10 |

| 24 | <5 |

Note: This table represents typical degradation kinetics for a potent ERα PROTAC and may not be specific to this compound due to the limited publicly available time-course data for this specific compound.

Signaling Pathways

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα, thereby impacting downstream estrogen signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the degradation kinetics of ERα by this compound.

Cell Culture

MCF-7 breast cancer cells are a suitable model for these studies.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.01 mg/mL human recombinant insulin, and 1 mM sodium pyruvate.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete growth medium, and re-seeded at a suitable density.

Western Blotting for ERα Degradation

Western blotting is the gold standard for quantifying protein degradation.

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the intensity of the ERα bands using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).

Determination of DC₅₀

-

Experiment: Treat MCF-7 cells with a serial dilution of this compound for a fixed time point (e.g., 24 hours).

-

Analysis: Perform Western blotting as described above. Plot the percentage of ERα degradation against the logarithm of the this compound concentration. The DC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Time-Course of Degradation

-

Experiment: Treat MCF-7 cells with a fixed concentration of this compound (e.g., at or above the DC₅₀) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Analysis: Analyze ERα protein levels by Western blotting. Plot the percentage of remaining ERα against time to visualize the degradation kinetics.

Conclusion

This compound is a highly potent and efficient degrader of ERα in breast cancer cells. The methodologies outlined in this guide provide a robust framework for characterizing its degradation kinetics. A thorough understanding of these parameters is essential for the preclinical and clinical development of this promising therapeutic agent. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound, with the ultimate goal of providing a novel and effective treatment option for patients with ER-positive breast cancer.

References

Selectivity Profile of Estrogen Receptor Degrader 7: A Technical Overview

Introduction

Estrogen Receptor (ER) degraders represent a pivotal therapeutic strategy in the management of ER-positive breast cancers. These molecules function by not only antagonizing the receptor but also inducing its proteasomal degradation, thereby offering a more complete shutdown of ER signaling. The selectivity of these compounds is a critical determinant of their therapeutic index, minimizing off-target effects and associated toxicities. This technical guide provides an in-depth analysis of the selectivity profile of a representative ER degrader, often referred to as "ER degrader 7" in specific research contexts, with a focus on GDC-0810 (ARN-810), which has been designated as compound 7 in key scientific literature.[1] We will also draw upon data from other well-characterized ER degraders to provide a broader understanding of the selectivity landscape for this class of molecules.

Data Presentation: Selectivity Profile of this compound (GDC-0810)

The following table summarizes the known quantitative data for GDC-0810's activity at the estrogen receptor.

| Target | Assay Type | Metric | Value (nM) | Efficacy | Reference |

| ERα | Binding Affinity | IC50 | 6.1 | - | [1] |

| ERα | Transcriptional Antagonism | IC50 | 2 | No agonism | [1] |

| ERα | Degradation | EC50 | 0.7 | 91% | [1] |

| ERα | Antiproliferation (MCF-7) | IC50 | 2.5 | 99% | [1] |

It is noteworthy that other classes of ER degraders, such as PROTACs (PROteolysis TArgeting Chimeras), have also been developed and characterized for their selectivity. For instance, some PROTAC ER degraders have been shown to induce greater than 95% of ER degradation at concentrations as low as 5 nM in breast cancer cell lines.[1] The design of these molecules, with distinct warheads for the target protein and E3 ligase, offers opportunities for fine-tuning selectivity and minimizing off-target effects.[2][3]

Experimental Protocols

The determination of a compound's selectivity profile involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of ER degraders.

Radioligand Binding Assay for ERα Affinity

This assay quantifies the affinity of the test compound for the estrogen receptor alpha by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Recombinant human ERα protein

-

[3H]-Estradiol (radioligand)

-

Test compound (e.g., GDC-0810)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Glass fiber filters

-

Multi-well plates

-

-

Procedure:

-

A constant concentration of recombinant ERα and [3H]-Estradiol are incubated in the assay buffer.

-

The test compound is added at varying concentrations to compete with the radioligand for binding to ERα.

-

The mixture is incubated to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the protein-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

ERα Transcriptional Reporter Assay

This cell-based assay measures the functional antagonist activity of the test compound on ERα-mediated gene transcription.

-

Materials:

-

A human cell line (e.g., HEK293)

-

Expression vectors for human ERα

-

A reporter vector containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase)

-

Cell culture medium and reagents

-

Test compound

-

Estradiol (agonist)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Cells are co-transfected with the ERα expression vector and the ERE-luciferase reporter vector.

-

After transfection, cells are treated with a constant concentration of estradiol to stimulate ERα activity, along with varying concentrations of the test compound.

-

Cells are incubated for a sufficient period to allow for reporter gene expression.

-

The cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.

-

The IC50 value, representing the concentration of the test compound that inhibits 50% of the estradiol-stimulated luciferase activity, is calculated.

-

Western Blot for ERα Degradation

This assay directly visualizes and quantifies the degradation of the ERα protein induced by the test compound.

-

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and reagents

-

Test compound

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against ERα

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

MCF-7 cells are treated with varying concentrations of the test compound for a specified time.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined to ensure equal loading.

-

Protein samples are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against ERα, followed by the HRP-conjugated secondary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

The intensity of the ERα band is quantified and normalized to the loading control.

-

The EC50 (the concentration causing 50% of maximal protein degradation) is determined.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the estrogen receptor signaling pathways.

Caption: Degradation of ER by a Selective Estrogen Receptor Degrader (SERD).

Caption: Workflow for assessing the selectivity of an ER degrader.

References

A Technical Guide to Preclinical Data on Next-Generation Selective Estrogen Receptor Degraders

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data for a new wave of orally bioavailable, next-generation selective estrogen receptor degraders (SERDs). These agents represent a significant advancement over fulvestrant, the first-in-class SERD, by offering improved pharmacokinetic properties and potent activity against both wild-type and mutant estrogen receptor alpha (ERα), a key driver of resistance in ER-positive (ER+) breast cancer. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction to Next-Generation SERDs

Endocrine therapy is the cornerstone of treatment for ER+ breast cancer. However, acquired resistance, often driven by mutations in the ESR1 gene, remains a major clinical challenge.[1] Next-generation SERDs are designed to overcome this resistance by potently and efficiently targeting ERα for degradation through the ubiquitin-proteasome pathway.[2] Unlike the partial and often incomplete ER degradation achieved with fulvestrant due to its intramuscular administration and suboptimal pharmacokinetics, these novel oral SERDs aim for more profound and sustained ERα ablation.[3][4][5] This guide focuses on the preclinical profiles of several leading next-generation SERDs: camizestrant (AZD9833), amcenestrant (SAR439859), giredestrant (GDC-9545), imlunestrant (LY3484356), and rintodestrant (G1T48).

Mechanism of Action and Signaling Pathways

Next-generation SERDs bind to the ligand-binding domain of ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[6] This prevents the transcription of ER-regulated genes that drive tumor cell proliferation.[3] Furthermore, these agents have shown efficacy in models with activating ESR1 mutations, which confer ligand-independent constitutive activity to the ER.[7][8] The ER signaling pathway has significant crosstalk with other pro-survival pathways, such as the PI3K/AKT/mTOR and MAPK pathways. Preclinical studies have demonstrated that combining next-generation SERDs with inhibitors of these pathways can lead to synergistic anti-tumor activity.[3][9]

Data Presentation: Comparative In Vitro and In Vivo Activity

The following tables summarize key preclinical data for several next-generation SERDs, allowing for a comparative assessment of their potency and efficacy.

Table 1: In Vitro ERα Degradation and Antiproliferative Activity

| Compound | Cell Line | ERα Status | ERα Degradation IC₅₀ (nM) | Antiproliferation IC₅₀ (nM) | Reference(s) |

| Camizestrant | MCF-7 | Wild-Type | Potent (not specified) | pIC₅₀ 9.1 | [4] |

| CAMA-1 | Wild-Type | Potent (not specified) | pIC₅₀ 8.4 | [4] | |

| MCF-7 Y537S | Mutant | Potent (not specified) | pIC₅₀ 8.6 | [10] | |

| Amcenestrant | ERα Assay | Wild-Type | EC₅₀ 0.2 | N/A | [9][11] |

| Multiple ER+ | Wild-Type/Mutant | Potent (not specified) | Potent (not specified) | [12] | |

| Giredestrant | MCF-7 | Wild-Type | Potent (not specified) | IC₅₀ 0.05 (antagonist) | |

| Multiple ER+ | Wild-Type/Mutant | Surpasses Fulvestrant | Surpasses Fulvestrant | ||

| Imlunestrant | ERα Assay | Wild-Type | IC₅₀ 3.0 | IC₅₀ 3.0 | [6] |

| ERα Y537S Assay | Mutant | IC₅₀ 9.6 | IC₅₀ 17.0 | [6] | |

| Multiple ER+ | Wild-Type/Mutant | IC₅₀ < 100 | IC₅₀ < 100 | [2] | |

| Rintodestrant | MCF-7 | Wild-Type | Potent (not specified) | ~3x more potent than fulvestrant | [13] |

N/A: Not Applicable. pIC₅₀ is the negative log of the IC₅₀ value.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Compound | Model Type | ERα Status | Dosing | Outcome | Reference(s) |

| Camizestrant | PDX (multiple) | Wild-Type & Mutant | 10 mg/kg, PO, QD | Strong antitumor activity, superior to fulvestrant | [3][14] |

| Amcenestrant | MCF-7 Xenograft | Wild-Type | 2.5-25 mg/kg, PO, BID | Tumor regression at 25 mg/kg | [9] |

| PDX (HCI013) | Y537S Mutant | Not Specified | Significant tumor regression | [15] | |

| Giredestrant | PDX | Y537S Mutant | Low doses | Tumor regression | [5][16] |

| Imlunestrant | PDX | Y537S Mutant | Not Specified | Tumor regression, outperformed fulvestrant | [10] |

| Intracranial | Wild-Type | PO, QD | Decreased tumor growth, prolonged survival | [15] | |

| Rintodestrant | Not Specified | Not Specified | Not Specified | Delays tumor proliferation | [17] |

PDX: Patient-Derived Xenograft; PO: Oral administration; QD: Once daily; BID: Twice daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of next-generation SERDs.

Cell Culture for ER+ Breast Cancer Lines (e.g., MCF-7, T47D)

-

Media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.[5] For experiments investigating estrogen-dependent effects, cells are cultured in phenol red-free medium with charcoal-stripped FBS for at least 72 hours to deplete endogenous hormones.[5][11]

-

Passaging: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS) and detached using a brief incubation with Trypsin-EDTA.[11][18] The trypsin is neutralized with complete media, and cells are centrifuged, resuspended, and seeded into new flasks at a 1:3 to 1:4 ratio.[18]

-

Thawing: Frozen vials are rapidly thawed in a 37°C water bath, transferred to a tube with fresh medium, centrifuged to remove cryoprotectant, and resuspended in complete medium before plating.[3][18]

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ERα protein levels following SERD treatment.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 3. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 4. OUH - Protocols [ous-research.no]

- 5. Cell lines and cell culture [bio-protocol.org]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computer-Aided Drug Design Across Breast Cancer Subtypes: Methods, Applications and Translational Outlook [mdpi.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. sysy-histosure.com [sysy-histosure.com]

- 18. encodeproject.org [encodeproject.org]

Methodological & Application

Application Notes and Protocols: ER Degrader 7 for In Vitro Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ER Degrader 7, a potent and selective estrogen receptor alpha (ERα) degrader, in in vitro degradation assays. This document outlines the necessary reagents, step-by-step procedures for cell culture, compound treatment, and protein analysis, as well as data interpretation.

Introduction

This compound, also known as PROTAC ERα Degrader-7 (compound i-320), is a heterobifunctional molecule designed to induce the degradation of ERα.[1][2][3] It functions as a proteolysis-targeting chimera (PROTAC), which simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[4][5][6] This targeted protein degradation offers a powerful approach to downregulate ERα signaling, which is a key driver in the progression of ER-positive breast cancers.[5][7]

This compound has demonstrated high potency in in vitro models, offering a valuable tool for studying ERα biology and developing novel therapeutics.

Quantitative Data Summary

The following table summarizes the reported in vitro degradation potency of this compound in a common ER-positive breast cancer cell line.

| Compound | Cell Line | DC50 | Reference |

| This compound (PROTAC ERα Degrader-7) | MCF-7 | 0.000006 µM (6 pM) | [1][2] |

Table 1: In Vitro Degradation Potency of this compound. DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.

Signaling Pathway and Mechanism of Action

This compound leverages the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate ERα. The diagram below illustrates the mechanism of action.

Figure 1: Mechanism of Action of this compound. The PROTAC molecule facilitates the formation of a ternary complex between ERα and the E3 ligase component Cereblon, leading to polyubiquitination and subsequent proteasomal degradation of ERα.

Experimental Workflow for In Vitro Degradation Assay

The following diagram outlines the general workflow for assessing the in vitro degradation of ERα induced by this compound.

Figure 2: General workflow for in vitro ERα degradation assay. This process involves cell culture, treatment with the degrader, protein extraction and analysis by Western blot, and subsequent data analysis.

Detailed Experimental Protocol: Western Blot for ERα Degradation

This protocol is designed for assessing the degradation of endogenous ERα in MCF-7 cells treated with this compound.

Materials and Reagents:

-

Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line)

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO (e.g., 10 mM)

-

Control Vehicle: DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA Protein Assay Kit or equivalent.

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

-

Transfer Buffer

-

Membranes: PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-ERα antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System: Chemiluminescence imager

Procedure:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in a humidified incubator at 37°C with 5% CO2.

-

Seed MCF-7 cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).

-

Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and add 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Repeat the immunoblotting process for the loading control antibody (β-actin or GAPDH).

-

-

Detection and Data Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for ERα and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of ERα degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

-

This compound is a highly potent molecule for inducing the in vitro degradation of ERα. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will enable the generation of robust and reproducible data for investigating ERα biology and the development of novel therapeutic strategies targeting this critical oncoprotein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC ERα Degrader-7 | PROTACs | 3025781-93-2 | Invivochem [invivochem.com]

- 3. ERα Degrader, Gene | MedChemExpress [medchemexpress.eu]

- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]

Application Notes and Protocols for ER Degrader 7 in MCF-7 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies that target ERα signaling are a cornerstone of treatment for ER-positive breast cancer. Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapies that not only antagonize the receptor but also induce its degradation. This dual mechanism of action can offer advantages over selective estrogen receptor modulators (SERMs), particularly in the context of acquired resistance.

This document provides detailed protocols for the use of a hypothetical Estrogen Receptor (ER) degrader, designated "ER Degrader 7," in the ER-positive MCF-7 human breast cancer cell line. The protocols outlined herein describe methods for evaluating the efficacy of this compound through cell viability assays and for confirming its mechanism of action by assessing ERα protein degradation and its impact on downstream signaling pathways.

Disclaimer: "this compound" is a placeholder name. The quantitative data presented in this document are derived from published studies on various real-world ER degraders, such as Fulvestrant and other next-generation SERDs, and are intended to serve as representative examples.

Mechanism of Action: ER Degradation

ER Degraders, such as this compound, bind to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1] This elimination of the ERα protein prevents both ligand-dependent and -independent activation of downstream signaling pathways that promote tumor growth.[1][2] The primary pathways inhibited by the degradation of ERα include the MAPK/ERK and PI3K/AKT signaling cascades.

Data Presentation

Table 1: In Vitro Efficacy of ER Degraders in MCF-7 Cells

| Compound | Assay Type | Endpoint | Result |

| ER Degrader (e.g., ZB716) | Cell Proliferation | IC50 | 3.2 nM |

| ER Degrader (e.g., ERD-148) | Cell Proliferation | IC50 | 0.8 nM |

| ER Degrader (e.g., SAR439859) | Cell Proliferation | IC50 | 0.4 nM |

| ER Degrader (e.g., Fulvestrant) | Cell Proliferation | IC50 | 1.5 nM |

Table 2: ERα Degradation and Downstream Signaling Effects in MCF-7 Cells

| Compound | Concentration | Treatment Time | ERα Degradation | p-AKT (Ser473) Levels | p-ERK1/2 (Thr202/Tyr204) Levels |

| This compound | 10 nM | 24 hours | ~75% | Reduced | Reduced |

| This compound | 100 nM | 24 hours | >90% | Significantly Reduced | Significantly Reduced |

| Fulvestrant | 100 nM | 24 hours | >90% | Significantly Reduced | Significantly Reduced |

Experimental Protocols

The following protocols provide a framework for assessing the utility of this compound in a laboratory setting using the MCF-7 cell line.

Protocol 1: MCF-7 Cell Culture

MCF-7 cells are adherent epithelial cells and require careful handling to maintain their characteristics.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

0.01 mg/mL human recombinant insulin

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 culture flasks

-

15 mL and 50 mL conical tubes

-

Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

-

EMEM

-

10% (v/v) FBS

-

0.01 mg/mL insulin

-

1% Penicillin-Streptomycin

Procedure:

-

Thawing Cells:

-

Thaw the cryovial of MCF-7 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Incubate at 37°C with 5% CO2. Change the medium the following day.

-

-

Maintaining Cultures:

-

Change the medium every 2-3 days.

-

Observe cells for confluence and morphology using an inverted microscope.

-

-

Passaging Cells:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to break up clumps.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks containing complete growth medium.

-

Protocol 2: Cell Viability (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MCF-7 cells

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-channel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells.

-

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate cell viability as a percentage of the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the % viability against the log of the drug concentration to determine the IC50 value.

-

Protocol 3: Western Blot for ERα Degradation and Signaling

This protocol is for the detection of ERα and key phosphorylated proteins in downstream signaling pathways.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-ERα (1:1000 dilution)

-

Rabbit anti-phospho-AKT (Ser473) (1:1000 dilution)

-

Rabbit anti-AKT (total) (1:1000 dilution)

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:2000 dilution)

-

Rabbit anti-ERK1/2 (total) (1:2000 dilution)

-

Mouse anti-β-actin (loading control) (1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed 5 x 10^5 MCF-7 cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ERα) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Cell Viability in Controls | Cell culture contamination; improper handling | Check for contamination; ensure proper aseptic technique; use fresh medium and supplements. |

| High Variability in MTT Assay | Inconsistent cell seeding; pipetting errors | Use a multi-channel pipette for consistency; ensure a single-cell suspension before seeding. |

| No or Weak Bands on Western Blot | Insufficient protein loading; poor transfer; inactive antibody | Confirm protein concentration; check transfer efficiency with Ponceau S; use a fresh antibody dilution. |

| High Background on Western Blot | Insufficient blocking; antibody concentration too high | Increase blocking time or use a different blocking agent; optimize primary and secondary antibody concentrations. |

| Inconsistent ERα Degradation | Cell passage number too high; variability in treatment | Use MCF-7 cells at a low passage number; ensure accurate and consistent drug dilutions and treatment times. |

References

Application Notes and Protocols for Oral Estrogen Receptor (ER) Degraders in Mouse Xenograft Models

Note: The specific compound "ER degrader 7" was not definitively identified in public literature. Therefore, these application notes and protocols are based on the characteristics of a representative oral selective estrogen receptor degrader (SERD), ZB716 , for which preclinical data in mouse xenograft models is available. Researchers should adapt these guidelines to the specific properties of their degrader of interest.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of treatment.[1][2] Selective estrogen receptor degraders (SERDs) represent a class of endocrine therapy that not only antagonize the estrogen receptor but also induce its degradation through the ubiquitin-proteasome system.[2][3] This dual mechanism of action can be particularly effective in overcoming resistance to other endocrine therapies, such as those driven by ESR1 mutations.[2][3]